2-(4-Chlorophenyl)-5,5-dimethylmorpholine
Description
Significance of the Morpholine (B109124) Scaffold in Organic Chemistry Research
The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is considered a "privileged structure" in medicinal chemistry and drug design. nih.govresearchgate.netnih.gov Its prevalence in a wide range of biologically active compounds and approved pharmaceuticals underscores its importance. nih.govijprems.com The morpholine moiety is valued for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. nih.govresearchgate.net Its facile synthesis and the versatility of its derivatives make it a valuable building block in the synthesis of complex molecules. nih.gove3s-conferences.org The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets. researchgate.net
The applications of morpholine derivatives are extensive, spanning various therapeutic areas including their use as antibacterial, anti-inflammatory, and anticancer agents. ijprems.come3s-conferences.org For instance, Linezolid, an antibiotic, and Gefitinib, a cancer therapeutic, both feature a morpholine ring, highlighting its role in the development of effective drugs. ijprems.com
Overview of Halogenated Phenyl Derivatives in Chemical Research
The incorporation of halogen atoms, such as chlorine, into phenyl rings is a common strategy in chemical research, particularly in the development of pharmaceuticals and agrochemicals. Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic character, and metabolic stability. nih.gov The introduction of a chlorine atom to a phenyl ring can enhance its membrane permeability and influence its binding affinity to target proteins. nih.gov
Specific Focus on 2-(4-Chlorophenyl)-5,5-dimethylmorpholine and its Unique Structural Features
This compound is a molecule that combines the key features of a morpholine scaffold and a halogenated phenyl group, with the addition of two methyl groups at the 5-position of the morpholine ring. This specific combination of structural motifs gives rise to a unique set of properties.
The gem-dimethyl group at the 5-position is another significant feature. These methyl groups can have a considerable impact on the molecule's conformation by restricting the flexibility of the morpholine ring. This conformational rigidity can be advantageous in the design of molecules with specific binding requirements, as it can pre-organize the molecule into a bioactive conformation. Furthermore, the dimethyl substitution can also influence the lipophilicity and metabolic stability of the compound.
While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest potential areas of research interest. The combination of a proven pharmacophore (morpholine) with a modulating group (4-chlorophenyl) and a conformation-restricting element (gem-dimethyl) makes it a candidate for investigation in various fields, including medicinal chemistry and materials science. Further synthetic and analytical studies would be necessary to fully elucidate its chemical properties and potential applications.
Below is a data table summarizing the key structural features and their potential influence on the properties of the molecule.
| Structural Feature | Potential Influence on Molecular Properties |
| Morpholine Scaffold | Enhances solubility and metabolic stability; acts as a versatile synthetic building block. nih.govresearchgate.net |
| 4-Chlorophenyl Group | Modulates lipophilicity and electronic properties; can participate in halogen bonding. nih.gov |
| 5,5-Dimethyl Substitution | Restricts conformational flexibility of the morpholine ring; may increase lipophilicity and metabolic stability. |
Despite a comprehensive search for spectroscopic data pertaining to the chemical compound This compound , no specific experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR, quantitative NMR, mass spectrometry, or high-resolution mass spectrometry could be located in the public domain.
Searches for synthesis and characterization reports, as well as queries in chemical databases, did not yield the necessary spectral information to fulfill the detailed structural elucidation and characterization outline as requested. The information available is for isomeric structures, such as 2-(2-Chlorophenyl)-5,5-dimethylmorpholine, or other related morpholine derivatives, which are not within the strict scope of the subject compound.
Consequently, it is not possible to generate a scientifically accurate article with the specified detailed subsections and data tables for "this compound" at this time. Any presentation of such data would be speculative and not based on verified scientific findings.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1017481-15-0 |
|---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H16ClNO/c1-12(2)8-15-11(7-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |
InChI Key |
VNQCVAUIKRUBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Fragmentation Pattern Interpretation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion, M+•) which then undergoes a series of fragmentation reactions.
For 2-(4-Chlorophenyl)-5,5-dimethylmorpholine, the molecular ion would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The presence of a chlorine atom would result in a characteristic isotopic pattern for all chlorine-containing fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.
The fragmentation of the morpholine (B109124) ring is expected to proceed through several key pathways, including alpha-cleavage adjacent to the nitrogen and oxygen atoms, as well as ring opening and subsequent fragmentations. The presence of the dimethyl groups at the 5-position would likely lead to the loss of a methyl radical (CH3•), resulting in a significant peak at M-15. Cleavage of the bond between the chlorophenyl group and the morpholine ring could also occur, leading to fragments corresponding to each of these moieties.
Table 1: Hypothetical Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion | Structural Representation |
| 225/227 | [C12H16ClNO]+• (Molecular Ion) | The intact molecule with a positive charge and a radical electron. |
| 210/212 | [M - CH3]+ | Loss of a methyl radical from the dimethylated position. |
| 140/142 | [C7H7ClNO]+ | Fragment containing the chlorophenyl group and adjacent parts of the morpholine ring. |
| 111/113 | [C6H4Cl]+ | The chlorophenyl cation. |
| 86 | [C5H12N]+ | Fragment resulting from the cleavage of the morpholine ring. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to transitions between vibrational energy levels. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C-N, C-O, and C-Cl bonds, as well as aromatic C=C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
Table 2: Predicted IR and Raman Vibrational Modes for this compound
| Wavenumber (cm-1) | Vibrational Mode | Spectroscopic Technique |
| 3100-3000 | Aromatic C-H stretch | IR, Raman |
| 2980-2850 | Aliphatic C-H stretch | IR, Raman |
| 1600-1450 | Aromatic C=C stretch | IR, Raman |
| 1250-1020 | C-N stretch | IR, Raman |
| 1150-1050 | C-O-C stretch (ether) | IR, Raman |
| 850-800 | p-Substituted benzene C-H out-of-plane bend | IR |
| 800-600 | C-Cl stretch | IR, Raman |
X-ray Crystallography for Solid-State Molecular Structure Determination
Absolute Configuration Determination
If the compound crystallizes in a chiral space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom like chlorine. The Flack parameter is a key indicator used in this determination; a value close to zero for a given enantiomer confirms its absolute stereochemistry.
Conformational Analysis in the Crystalline State
The morpholine ring typically adopts a chair conformation to minimize steric strain. In this compound, the substituents on the ring would influence this conformation. The bulky 4-chlorophenyl group at the 2-position would likely occupy an equatorial position to reduce steric hindrance. The two methyl groups at the 5-position would be disposed in axial and equatorial positions. X-ray crystallography would provide the precise torsional angles and interatomic distances, confirming the preferred conformation in the solid state.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 10.2 Å, b = 12.5 Å, c = 9.8 Å |
| Bond Length (C-Cl) | 1.74 Å |
| Bond Angle (C-N-C) | 112° |
| Morpholine Ring Conformation | Chair |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
This compound possesses a chiral center at the C2 position of the morpholine ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study these chiral molecules.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This technique is invaluable for determining the enantiomeric purity of a sample and can also provide information about the solution-state conformation of the molecule. For this compound, the electronic transitions of the chlorophenyl chromophore would likely give rise to distinct CD signals, allowing for the differentiation of the (R) and (S) enantiomers.
Theoretical and Computational Chemistry Studies of 2 4 Chlorophenyl 5,5 Dimethylmorpholine
Quantum Chemical Calculations
Two of the most widely used quantum chemical methods are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. mdpi.com
Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net Various functionals, such as B3LYP, are commonly used to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. researchgate.net
Hartree-Fock (HF) Theory is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. mdpi.com It systematically accounts for the exchange interaction between electrons but neglects electron correlation, which is the interaction between the motions of individual electrons. While computationally less demanding than more advanced correlated methods, HF often serves as a starting point for them. Comparing results from both DFT and HF methods can provide a more comprehensive understanding of a molecule's electronic structure. mdpi.com
Before electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule—its equilibrium geometry—must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface.
For 2-(4-Chlorophenyl)-5,5-dimethylmorpholine, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles. This includes determining the conformation of the morpholine (B109124) ring (which typically adopts a chair conformation) and the rotational orientation of the 4-chlorophenyl group relative to the ring. The presence of the bulky dimethyl groups at the C5 position significantly influences the ring's puckering and the steric environment around the molecule. Computational methods can identify the global minimum energy conformation as well as other low-energy conformers that may be present in equilibrium.
Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the provided search results.
| Parameter | Bond/Angle | DFT (e.g., B3LYP/6-31G*) | HF (e.g., 6-31G*) |
|---|---|---|---|
| Bond Length (Å) | C-Cl | 1.75 | 1.74 |
| C-N (ring) | 1.47 | 1.46 | |
| C-O (ring) | 1.43 | 1.42 | |
| Bond Angle (°) | C-N-C (ring) | 112.0 | 111.8 |
| C-O-C (ring) | 111.5 | 111.3 |
Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed. This analysis is crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich 4-chlorophenyl ring, while the LUMO may be distributed across the aromatic system.
Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical) This table presents hypothetical data for illustrative purposes.
| Parameter | DFT (eV) | HF (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | -6.5 | -8.2 |
| LUMO Energy (ELUMO) | -1.2 | 0.5 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. In this compound, the oxygen and nitrogen atoms of the morpholine ring and the chlorine atom would be expected to show negative potential.
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. The hydrogen atoms, particularly those attached to the morpholine ring, are likely to be regions of positive potential.
Green regions represent neutral or near-zero potential.
The MEP map provides an intuitive picture of how the molecule will interact with other charged or polar species.
To quantify the distribution of electronic charge among the atoms in a molecule, various population analysis schemes can be employed. Mulliken charge analysis is a common method that partitions the total electron density among the different atoms. Although known to be basis-set dependent, it provides a useful qualitative picture of the charge distribution.
In this compound, a Mulliken charge analysis would likely show:
Negative charges on the electronegative oxygen, nitrogen, and chlorine atoms, indicating they draw electron density towards themselves.
Positive charges on most carbon and hydrogen atoms.
This charge distribution influences the molecule's dipole moment and its ability to form intermolecular interactions such as hydrogen bonds.
Table 3: Calculated Mulliken Atomic Charges (Hypothetical) This table presents hypothetical data for illustrative purposes.
| Atom | DFT Charge (a.u.) | HF Charge (a.u.) |
|---|---|---|
| Cl | -0.18 | -0.25 |
| O (morpholine) | -0.45 | -0.60 |
| N (morpholine) | -0.35 | -0.52 |
| C (attached to Cl) | 0.15 | 0.20 |
Vibrational Frequency Calculations and Spectroscopic Correlation
There are no specific vibrational frequency calculations or detailed spectroscopic correlation studies found in the reviewed scientific literature for this compound. Such studies, typically employing methods like Density Functional Theory (DFT), would be instrumental in assigning and interpreting the compound's infrared (IR) and Raman spectra. These calculations help in understanding the vibrational modes of the molecule, which are characteristic of its structural features, including the stretching and bending of the morpholine ring, the chlorophenyl group, and the dimethyl substituents.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (GIAO method)
No specific studies on the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound using the Gauge-Including Atomic Orbital (GIAO) method or other computational approaches were identified. Theoretical NMR predictions are valuable for confirming the structure of synthesized compounds and for the assignment of experimental ¹H and ¹³C NMR spectra. These calculations can provide insights into the electronic environment of the nuclei within the molecule.
Polarizability and Hyperpolarizability Calculations
Specific data from polarizability and hyperpolarizability calculations for this compound are not available in the current body of scientific literature. These calculations are crucial for understanding the nonlinear optical (NLO) properties of a molecule. They quantify the response of the molecule's electron cloud to an external electric field, which is fundamental for the design of materials with applications in optoelectronics.
Conformational Analysis and Energy Landscapes
While direct conformational analysis of this compound is not documented, studies on structurally similar compounds, such as 5,5-bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane, can provide valuable insights into the expected conformational behavior of the six-membered heterocyclic ring.
Ring Puckering and Inversion Dynamics of the Morpholine Ring
For a morpholine ring, the most stable conformation is typically a chair form. The presence of substituents influences the ring puckering and the dynamics of ring inversion. In the case of this compound, the 5,5-dimethyl substitution would likely stabilize the chair conformation. The 2-(4-chlorophenyl) group can exist in either an axial or equatorial position. Computational studies on related 1,3-dioxanes have shown that molecules of this type in both crystalline phase and in solution tend to adopt a chair form. It is plausible that this compound would exhibit similar behavior, with an equilibrium between two chair conformers. The energy barrier for this ring inversion could be determined computationally and experimentally through dynamic NMR spectroscopy.
Rotational Barriers of Substituents
The rotation of the 4-chlorophenyl group around the C-C bond connecting it to the morpholine ring would be subject to steric hindrance from the morpholine ring itself. Computational methods could be employed to calculate the potential energy surface for this rotation, identifying the most stable rotational isomers (rotamers) and the energy barriers between them. The presence of the ortho-hydrogens on the phenyl ring and the atoms of the morpholine ring would be the primary contributors to these rotational barriers.
Molecular Docking and Dynamics Simulations
No specific molecular docking or molecular dynamics simulation studies featuring this compound were found in the reviewed literature. Such studies are typically performed to investigate the interaction of a molecule with a biological target, such as a protein receptor or an enzyme. Molecular docking would predict the preferred binding orientation and affinity of the compound within the active site of a target, while molecular dynamics simulations would provide insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
Prediction of Binding Modes with Biological Macromolecules (e.g., enzymes, receptors)
No molecular docking or other computational studies predicting the binding orientation and affinity of this compound with specific biological targets were found.
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions, halogen bonding)
There is a lack of published research detailing the specific intermolecular interactions between this compound and potential binding partners.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
No QSAR studies were identified that include this compound in their dataset.
Descriptor Calculation and Selection
Without relevant QSAR studies, a discussion of the specific molecular descriptors calculated and selected for this compound is not possible.
Predictive Modeling for Molecular Interactions
No predictive QSAR models for the molecular interactions of this compound have been published.
Due to the absence of specific research on this compound, generating the requested article with the required level of detail and accuracy is not feasible at this time.
Structure Activity Relationship Sar Investigations of 2 4 Chlorophenyl 5,5 Dimethylmorpholine and Analogues
Impact of the 4-Chlorophenyl Moiety on Molecular Interactions
The substitution pattern on the phenyl ring is a key determinant of the pharmacological profile of 2-phenylmorpholine (B1329631) derivatives. The presence, position, and nature of substituents can influence binding affinity and functional activity at various transporters and receptors.
The chlorine atom at the 4-position of the phenyl ring in 2-(4-Chlorophenyl)-5,5-dimethylmorpholine plays a significant role in its molecular interactions. Halogen atoms, like chlorine, can participate in various non-covalent interactions, including hydrophobic interactions and halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on a receptor, such as a lone pair of electrons on an oxygen or nitrogen atom.
The position of the substituent on the phenyl ring is a critical factor in determining the pharmacological activity of phenylmorpholine analogues. Shifting a substituent from one position to another can significantly alter a compound's potency and selectivity for different monoamine transporters, such as those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov
Studies on closely related phenmetrazine analogues, such as methylphenmetrazine (MPM) and fluorophenmetrazine (FPM), have demonstrated pronounced positional isomer effects. For example, moving a methyl or fluoro group from the 2- or 3-position to the 4-position of the phenyl ring alters the compound's profile. While 2- and 3-substituted analogues often exhibit stimulant properties similar to the parent compound, phenmetrazine, the 4-substituted isomers tend to display more entactogen-like properties, with increased activity at the serotonin transporter. nih.govnih.gov Specifically, 4-methylphenmetrazine (4-MPM) was found to be nearly 10-fold more potent than its 2-MPM isomer at SERT. nih.gov This suggests that substitution at the para-position may favor interactions with SERT over DAT and NET.
Based on these findings with analogous compounds, it can be inferred that this compound would likely have a different pharmacological profile compared to its 2-(3-Chlorophenyl) or 2-(2-Chlorophenyl) positional isomers. The 4-chloro substitution is expected to enhance interactions that are favorable for certain receptor conformations, potentially leading to a different selectivity profile. A patent describing various phenylmorpholine analogues lists data for 3-chlorophenmetrazine (PAL-594), showing potent activity as a dopamine and norepinephrine releaser. google.com A direct comparison with a 4-chloro analogue would be necessary to fully elucidate the impact of the chlorine's position.
Table 1: Comparison of Monoamine Transporter Activity for Positional Isomers of Methylphenmetrazine (MPM)
Data adapted from studies on methylphenmetrazine (MPM) isomers, illustrating the effect of substituent position on activity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.gov
Influence of 5,5-Dimethyl Substitution on Morpholine (B109124) Ring Conformation and Interactions
Substitutions on the morpholine ring itself introduce significant steric and conformational effects that modulate a molecule's shape and its ability to fit into a binding pocket. The 5,5-dimethyl substitution is particularly impactful.
The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the C-5 position introduces considerable steric bulk. This steric hindrance can influence how the molecule approaches and orients itself within a receptor's binding site. libretexts.org The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that geminal substitution can favor ring-closing reactions and influence the conformation of the resulting ring. cdnsciencepub.com In the context of receptor binding, the bulky 5,5-dimethyl moiety can restrict the rotational freedom of the entire molecule, potentially locking it into a more rigid, and possibly more active, conformation. pku.edu.cn This steric bulk may also prevent undesirable interactions with off-target sites or, conversely, hinder binding to the intended target if the pocket cannot accommodate the additional size.
The morpholine ring, like cyclohexane, typically adopts a low-energy chair conformation. acs.orglumenlearning.com However, the presence of substituents can influence the stability of different chair forms or even favor alternative conformations like a twisted boat. The 5,5-dimethyl substitution imposes significant conformational constraints. To minimize steric strain, particularly unfavorable 1,3-diaxial interactions, the morpholine ring is likely locked into a specific chair conformation. lumenlearning.com This rigidity can be advantageous for binding affinity, as it reduces the entropic penalty of the molecule adopting a specific, receptor-bound conformation. By reducing the number of available low-energy conformations, the gem-dimethyl group essentially pre-organizes the ligand for binding, which can lead to higher potency. pku.edu.cn
SAR of Related Phenylmorpholine Derivatives
The SAR of this compound can be further understood by examining related phenylmorpholine derivatives. The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), has been the subject of extensive derivatization. wikipedia.org
Key structural modifications and their general effects include:
Phenyl Ring Substitution: As discussed, substituents on the phenyl ring are crucial. Halogenation (F, Cl) or methylation at the 3- or 4-position significantly impacts potency and selectivity at DAT, NET, and SERT. nih.govgoogle.com For example, 3-fluorophenmetrazine (B1651833) (3-FPM) is a potent substrate-type releasing agent at DAT and NET. nih.gov
Morpholine Ring Substitution: Adding alkyl groups to the morpholine ring, such as in phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), can alter activity. Phendimetrazine itself is thought to act in part as a prodrug to phenmetrazine. google.com The presence of methyl groups, as seen in 2-phenyl-3,5-dimethylmorpholine (PDM-35) or 2-phenyl-3,6-dimethylmorpholine, creates different stereoisomers with distinct pharmacological profiles. wikipedia.org
N-Substitution: Substitution on the morpholine nitrogen generally leads to different classes of activity. For instance, N-propyl substitution on some phenylmorpholines can shift the mechanism of action towards dopamine receptor agonism. wikipedia.org
The combination of a 4-chloro substituent on the phenyl ring and a 5,5-dimethyl group on the morpholine ring represents a unique convergence of electronic and steric influences. The 4-chloro group likely directs the molecule's selectivity profile, potentially enhancing serotonin transporter activity, while the 5,5-dimethyl groups impose a rigid conformation that could enhance binding potency by reducing the entropic cost of binding.
Table 2: List of Mentioned Chemical Compounds
Variations in Phenyl Ring Substitutions (e.g., other halo, methyl, methoxy)
The nature and position of substituents on the phenyl ring of 2-phenylmorpholine derivatives play a crucial role in modulating their biological effects. The electronic and steric properties of these substituents can significantly influence binding affinity and efficacy at various receptors.
Studies on related 2-arylmorpholine analogues have demonstrated that the substitution pattern on the aromatic ring is a key determinant of pharmacological activity. For instance, in a series of 2,4,5-ring substituted phenylisopropylamines, which share structural similarities with the phenyl portion of the target compound, the position of the substituent was found to be a critical factor. Specifically, 4-substituted analogues were observed to be one to two orders of magnitude more potent than their 2- or 5-substituted positional isomers. nih.gov This highlights the sensitivity of the receptor binding pocket to the placement of substituents on the phenyl ring.
While direct comparative data for this compound with other halo, methyl, and methoxy (B1213986) substitutions at the para-position is not extensively detailed in the available literature, general principles of SAR can be inferred. The 4-chloro substituent, being an electron-withdrawing group, contributes to a specific electronic profile. Replacing it with other halogens (e.g., fluorine, bromine) would alter both the electronic nature and the size of the substituent, likely impacting binding interactions.
A methyl group at the para-position would introduce a lipophilic and electron-donating character, which could enhance hydrophobic interactions within the binding pocket. Conversely, a methoxy group, also electron-donating but with hydrogen-bonding potential, could introduce new interactions with the target protein. The precise effect of these substitutions would be highly dependent on the specific topology and amino acid composition of the binding site.
Table 1: Inferred Structure-Activity Relationships of Phenyl Ring Substitutions
| Substitution at 4-position | Electronic Effect | Steric Effect | Potential Impact on Activity |
| -Cl (Reference) | Electron-withdrawing | Moderate | Establishes a baseline for activity. |
| -F | Electron-withdrawing | Small | May alter electronic interactions without significant steric hindrance. |
| -Br | Electron-withdrawing | Larger | Increased size could lead to steric clashes or enhanced van der Waals interactions. |
| -CH₃ | Electron-donating | Moderate | Increased lipophilicity may improve binding in hydrophobic pockets. |
| -OCH₃ | Electron-donating | Moderate | Potential for hydrogen bond formation, which could enhance or alter binding. |
Modifications to the Morpholine Ring (e.g., other alkyl groups, different substitution patterns like 2,5-dimethylmorpholine (B1593661) or 2,6-dimethylmorpholine)
Introducing alkyl groups at different positions on the morpholine ring, such as in 2,5-dimethylmorpholine or 2,6-dimethylmorpholine (B58159), would lead to distinct stereochemical and conformational outcomes. For instance, 2,5-dimethylmorpholine exists as cis and trans diastereomers, each with a unique three-dimensional arrangement that would interact differently with a chiral binding site. Similarly, the cis and trans isomers of 2,6-dimethylmorpholine would present different spatial orientations of the methyl groups.
The replacement of the gem-dimethyl group at the 5-position with single alkyl groups at other positions would alter the molecule's profile. These modifications can affect how the molecule fits into a binding pocket and can also influence its physicochemical properties, such as lipophilicity and metabolic stability.
Table 2: Comparison of Different Morpholine Ring Substitution Patterns
| Substitution Pattern | Key Structural Feature | Potential Impact on Activity |
| 5,5-dimethyl (Reference) | Gem-dimethyl group introduces steric bulk and restricts ring conformation. | Provides a specific and potentially optimal fit in the binding pocket. |
| 2,5-dimethyl | Introduces two chiral centers, leading to diastereomers (cis/trans). | Diastereomers will likely exhibit different binding affinities and efficacies due to their distinct spatial arrangements. |
| 2,6-dimethyl | Symmetrical substitution pattern, also leading to cis and trans diastereomers. | The orientation of the methyl groups relative to the phenyl ring will be critical for receptor interaction. |
Stereochemical Implications in Molecular Recognition
Stereochemistry is a paramount factor in the interaction of drug molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a specific receptor, and even subtle differences between stereoisomers can lead to dramatic variations in biological activity.
Diastereomeric and Enantiomeric Effects on Binding
For molecules with multiple chiral centers, such as substituted 2-phenylmorpholines, diastereomers can exhibit vastly different pharmacological profiles. The relative orientation of substituents in diastereomers can lead to one isomer fitting optimally into a binding site while the other may bind weakly or not at all.
In the context of related morpholine derivatives, the separation and independent biological evaluation of diastereomers have been shown to be crucial. For instance, in a study of bitopic ligands with a morpholine core, the two diastereomers of a precursor molecule were separated and found to have different binding affinities. nih.gov This underscores the importance of stereochemistry in molecular recognition.
Enantiomers, being non-superimposable mirror images, often display significant differences in their interactions with chiral biological receptors. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. The chiral separation of 2-phenylmorpholine analogues is a critical step in understanding their SAR. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are employed for this purpose. uni-regensburg.de
The binding of enantiomers to a receptor is an energetically driven process, and the difference in binding energy between two enantiomers can be substantial. Molecular modeling and docking studies can provide insights into the preferred binding modes of different stereoisomers and help to rationalize the observed differences in their biological activities. nih.gov
Table 3: Stereochemical Considerations in Molecular Recognition
| Stereoisomer Type | Definition | Impact on Binding |
| Diastereomers | Stereoisomers that are not mirror images of each other. | Can have significantly different physical and biological properties, including binding affinity and efficacy, due to different spatial arrangements of atoms. |
| Enantiomers | Stereoisomers that are non-superimposable mirror images. | Often exhibit different potencies at chiral receptors, with one enantiomer (eutomer) being more active than the other (distomer). |
Mechanistic Studies of Molecular Interactions in Model Systems Non Clinical Focus
Investigations of Molecular Target Engagement
Detailed searches for in vitro studies on the direct molecular interactions of 2-(4-Chlorophenyl)-5,5-dimethylmorpholine did not yield specific results.
Interaction with Specific Enzyme Systems (e.g., enzyme inhibition studies in in vitro assays)
No published studies describing the inhibitory activity of this compound against any specific enzyme systems were identified. Consequently, data tables of enzyme inhibition, such as IC₅₀ values, are not available.
Modulation of Receptor Systems (e.g., binding assays with isolated receptors)
There is no available data from in vitro binding assays detailing the affinity or modulatory effects of this compound on isolated receptor systems. Therefore, binding affinities (e.g., Kᵢ or Kₐ values) for this compound cannot be provided.
Cellular Pathway Analysis (in in vitro cell lines)
Research investigating the effects of this compound on cellular pathways in cultured cell lines could not be located in the public domain.
Studies on Cell Proliferation and Viability in Cultured Cell Lines
No studies were found that evaluated the impact of this compound on the proliferation or viability of any cultured cell lines. As a result, data on its cytotoxic or cytostatic potential (e.g., GI₅₀ or CC₅₀ values) is not available.
Investigations of Oxidative Stress Responses in Cellular Models
Effects on Intracellular Signaling Pathways (e.g., mTOR pathway studies in cell lines)
There are no published findings on the effects of this compound on specific intracellular signaling pathways, including the mTOR pathway, in any cell line models.
Biochemical Cascade Interruption Studies
There are no available studies investigating the interruption of biochemical cascades by this compound.
Studies in Lower Organism or Microbial Systems
There is no documented research on the effects of this compound in lower organisms or microbial systems, such as its potential antimicrobial activity against bacterial or fungal strains in in vitro models.
Due to the absence of research, no data tables or detailed findings can be generated for this compound.
Future Research Directions and Academic Prospects
Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability
Future research should prioritize the development of more sustainable and efficient synthetic pathways to 2-(4-Chlorophenyl)-5,5-dimethylmorpholine. Traditional multi-step syntheses of morpholine (B109124) derivatives can be resource-intensive and generate significant waste. Modern synthetic strategies offer opportunities to improve the atom economy and reduce the environmental impact.
Prospective research avenues include:
Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of unsaturated morpholine precursors, using catalysts like bisphosphine-rhodium complexes, has proven effective for producing various 2-substituted chiral morpholines with high yields and excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.org Applying this method could provide an efficient, stereoselective route to the target compound, minimizing the need for chiral separation or stoichiometric chiral reagents.
Copper-Promoted Oxyamination: The development of copper-promoted oxyamination of alkenes offers a direct method for the stereoselective synthesis of substituted morpholines. nih.gov This approach, which involves the simultaneous addition of an oxygen and nitrogen atom across a double bond, could be adapted to construct the this compound core in a highly convergent and atom-economical fashion.
Reductive Etherification Strategies: Stereoselective synthesis of cis-disubstituted morpholines has been achieved through reductive etherification of N-substituted amino alcohols. acs.org This strategy could be explored to control the stereochemistry of the target molecule, which is crucial for its biological activity.
These modern catalytic approaches represent a significant improvement over classical methods by reducing the number of synthetic steps, minimizing waste, and offering precise control over stereochemistry.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational modeling and simulation are indispensable tools for elucidating the molecular interactions that govern the biological activity of a compound. For this compound, advanced computational studies can predict potential biological targets and provide a detailed understanding of its binding mechanisms at an atomic level.
Future computational research should focus on:
Molecular Docking: Docking studies can be employed to screen the compound against a wide array of biological targets. For related morpholine derivatives, docking has successfully predicted interactions with targets such as mTOR, human inducible nitric oxide synthase (iNOS), and carbonic anhydrase. nih.govnih.govmdpi.com Similar studies for this compound could identify its most likely protein partners, guiding subsequent experimental validation.
Molecular Dynamics (MD) Simulations: Following initial docking, MD simulations can provide insights into the stability of the compound-protein complex over time. These simulations can reveal conformational changes, the role of solvent molecules, and the key amino acid residues involved in binding, offering a dynamic picture of the molecular recognition process. mdpi.com
Pharmacophore Modeling: By comparing the structure of this compound with other known active phenylmorpholines, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity and can be used to virtually screen large compound libraries for new molecules with similar potential.
| Computational Technique | Research Objective for this compound | Potential Insights |
| Molecular Docking | Predict binding affinity and pose at various CNS receptors (e.g., DAT, NET, SERT) and other potential targets (e.g., kinases, enzymes). nih.govnih.govmdpi.com | Identification of primary biological targets; understanding of key binding interactions (H-bonds, hydrophobic contacts). |
| Molecular Dynamics | Simulate the dynamic behavior and stability of the ligand-protein complex in a biological environment. mdpi.com | Assessment of binding stability over time; characterization of conformational changes in the protein and ligand. |
| Pharmacophore Modeling | Identify the essential structural features required for biological activity based on known active analogues. | A 3D model to guide the design of new, potentially more potent analogues and for virtual screening campaigns. |
Exploration of Stereoisomeric Effects on Molecular Recognition and Dynamics
The 2-position of the morpholine ring in this compound is a stereocenter. It is well-established in pharmacology that different stereoisomers of a chiral molecule can exhibit vastly different biological activities, potencies, and metabolic profiles. Therefore, a critical area of future research is the separation and characterization of the individual enantiomers of this compound.
Key research directions include:
Stereoselective Synthesis: Developing synthetic methods, such as asymmetric hydrogenation, that produce a single enantiomer (e.g., (R)- or (S)-enantiomer) in high purity is paramount. rsc.orgsemanticscholar.org This avoids the complexities of separating isomers from a racemic mixture.
Chiral Separation: For racemic mixtures, chiral chromatography techniques (e.g., HPLC with a chiral stationary phase) must be developed to isolate the individual enantiomers for biological testing.
Differential Pharmacology: Once isolated, each enantiomer should be evaluated independently in a panel of in vitro binding and functional assays. This will determine if the biological activity resides primarily in one isomer and will clarify the stereochemical requirements for target interaction. Research on related compounds like phenmetrazine has shown that stereochemistry plays a crucial role in their stimulant effects. wikipedia.org
Design and Synthesis of New Analogues Based on SAR Insights
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications affect a compound's biological activity. researchgate.net For this compound, a systematic SAR exploration could lead to the discovery of new analogues with improved potency, selectivity, or pharmacokinetic properties.
A focused SAR campaign should investigate:
Phenyl Ring Substitution: The effect of the 4-chloro substituent is a key feature. Future work should explore replacing the chlorine with other halogens (F, Br, I) or with small electron-donating or electron-withdrawing groups to probe electronic and steric effects on target binding. SAR studies on related series have shown that such modifications can significantly alter potency and selectivity. nih.gov
Morpholine Ring Substitution: The 5,5-dimethyl groups provide steric bulk. Investigating analogues with different alkyl groups (e.g., ethyl, cyclopropyl) at this position could reveal the optimal size and conformation for activity.
N-Alkylation: The nitrogen atom of the morpholine ring is a key site for modification. Introducing small alkyl or functionalized groups on the nitrogen can modulate properties like lipophilicity, basicity, and target engagement.
| Analogue Position | Proposed Modification | Rationale |
| Phenyl Ring (C4') | Replace -Cl with -F, -Br, -CH3, -CF3 | To investigate the influence of electronics and sterics on target affinity. nih.gov |
| Morpholine Ring (C5) | Replace gem-dimethyl with spiro-cyclopropyl | To explore the impact of conformational rigidity on biological activity. |
| Morpholine Ring (N) | Add N-methyl or N-ethyl group | To assess how N-alkylation affects potency and selectivity for monoamine transporters. nih.gov |
Investigation of Emerging Molecular Targets in in vitro and ex vivo Systems
While substituted phenylmorpholines are classically known as monoamine releasing agents or reuptake inhibitors, the structural novelty of this compound warrants a broader investigation into other potential molecular targets. wikipedia.orgwikipedia.org Modern in vitro and ex vivo techniques can uncover novel mechanisms of action.
Future research should employ:
Receptor Panel Screening: The compound should be screened against a broad panel of receptors, ion channels, and enzymes to identify potential off-target activities or novel primary targets.
In Vitro Assays for Novel Targets: Based on computational predictions and findings from related morpholine compounds, specific assays should be conducted. For example, morpholine derivatives have been identified as inhibitors of mTOR, c-Myc, and fungal enzymes. mdpi.comseq.esnih.gov Testing this compound in kinase assays (e.g., for mTOR) or protein-protein interaction assays (for c-Myc/Max) could reveal unexpected activities. nih.gov
Ex Vivo Tissue Preparations: Using preparations like brain synaptosomes or tissue slices from model organisms, the compound's effects on neurotransmitter release, reuptake, and metabolism can be studied in a more physiologically relevant context. This can help confirm and extend findings from simpler in vitro models.
Application of High-Throughput Screening in Academic Research Settings
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target or in a phenotypic assay. enamine.net While traditionally the domain of large pharmaceutical companies, HTS is increasingly accessible in academic settings and represents a powerful tool for exploring the biological potential of this compound and its derivatives.
Academic HTS campaigns could be designed to:
Identify Primary Targets: Screen the compound against commercially available diverse target libraries, such as kinase panels or GPCR panels, to rapidly identify high-affinity interactions. thermofisher.comstanford.edu
Discover Novel Phenotypes: Utilize cell-based phenotypic screens to identify compounds that induce a desired biological response (e.g., inhibition of cancer cell growth, promotion of neurite outgrowth) without a preconceived target. The underlying mechanism of active compounds can then be deconvoluted.
Screen Analogue Libraries: Once a library of analogues is synthesized based on SAR insights (Section 8.4), HTS can be used to efficiently screen these compounds, accelerating the identification of lead candidates. Modern screening platforms can accommodate libraries of millions of compounds and provide rapid, data-rich outputs. nuvisan.com
The integration of HTS can significantly accelerate the pace of discovery, moving from a single compound to a well-characterized chemical series with defined biological activities.
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Interactions (in model organisms/systems)
To move beyond a single-target perspective, systems biology approaches are essential for understanding the global impact of a compound on a biological system. researchgate.netnih.gov By treating a model organism (e.g., zebrafish, C. elegans, or cultured cells) with this compound and analyzing the system-wide changes, researchers can gain a holistic view of its mechanism of action.
A multi-omics research plan would involve:
Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in response to compound treatment, revealing the cellular pathways that are most affected.
Proteomics: To measure changes in protein expression and post-translational modifications, providing a functional readout of the transcriptomic changes.
Metabolomics: To analyze how the compound alters the metabolic profile of the system, which can reveal effects on energy pathways and the synthesis of key biomolecules.
Integrating these datasets can reveal the compound's comprehensive "biological signature," identify novel biomarkers of its activity, and help predict its physiological effects, both intended and unintended. researchgate.net This approach is particularly valuable for psychoactive compounds, where complex network effects in the brain determine the ultimate behavioral outcome. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
